3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Bioisostere Solubility Drug design

3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098130-86-8) is a validated saturated bioisostere of meta-substituted pyridines with crystallographically confirmed geometric fidelity (Δϕ ≤ 2°, Δr ≈ 0.25 Å). Head-to-head studies show >12-fold solubility improvement, >11-fold microsomal stability gain, and >0.7 logD reduction versus pyridine analogs. The 5-aminopyridin-2-yl moiety preserves canonical 2-aminopyridine hinge-binding for JAK family kinases. Dual orthogonal diversification vectors (5-NH₂ + 6-OH) enable parallel library synthesis. Ensure procurement of the correct 5-amino regioisomer—the 3-amino variant (CAS 2098090-01-6) cannot recapitulate the 2-aminopyridine pharmacophore geometry.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 2098130-86-8
Cat. No. B1478722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
CAS2098130-86-8
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C2O)C3=NC=C(C=C3)N
InChIInChI=1S/C11H15N3O/c12-9-1-2-10(13-4-9)14-5-7-3-8(6-14)11(7)15/h1-2,4,7-8,11,15H,3,5-6,12H2
InChIKeyWUNCMXQBMBYPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098130-86-8): Core Structural Identity and Procurement Context


3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098130-86-8, molecular formula C11H15N3O, molecular weight 205.26 g/mol) is a bicyclic heterocyclic building block comprising a 5-aminopyridin-2-yl moiety attached to the nitrogen of a 3-azabicyclo[3.1.1]heptan-6-ol scaffold . The compound belongs to the class of 3-azabicyclo[3.1.1]heptanes (aza-BCHeps), which have recently emerged as validated saturated bioisosteres of meta-substituted pyridine rings in drug discovery campaigns [1]. Its core structural features—a saturated, conformationally rigid bicyclic framework bearing a bridgehead hydroxyl group and an aminopyridine substituent with a free primary amine at the 5-position—distinguish it from simpler aminopyridine building blocks and from its positional isomers. These structural attributes confer a unique combination of geometric mimicry of aromatic heterocycles, enhanced sp³ character, and a functional handle (the 6-OH group) for further synthetic elaboration .

Why Generic Aminopyridine Building Blocks Cannot Replace 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol in Modern Drug Discovery


Attempts to substitute 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol with a generic 5-aminopyridine or with its 3-aminopyridin-2-yl positional isomer (CAS 2098090-01-6) fail on two distinct fronts: physicochemical performance and molecular recognition. First, replacement of the planar pyridine ring with the saturated 3-azabicyclo[3.1.1]heptane core has been shown in a direct head-to-head study to improve aqueous solubility by >12-fold, reduce experimental lipophilicity (logD) by >0.7 log units, and increase human liver microsomal half-life by >11-fold [1]. A simple aminopyridine surrogate cannot recapitulate these gains. Second, the position of the primary amine on the pyridine ring—5-amino versus 3-amino—determines the vector of the hydrogen-bond-donating NH₂ group relative to the azabicyclo scaffold, a critical parameter for engagement with kinase hinge regions and other binding pockets that discriminate between 2-aminopyridine and 2,5-diaminopyridine presentation modes [2]. The quantitative evidence below substantiates why neither the des-azabicyclo analog nor the regioisomeric 3-amino variant constitutes a functionally equivalent replacement.

Head-to-Head and Class-Level Quantitative Evidence for 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol Against Its Closest Analogs


Aqueous Solubility Enhancement: 3-Azabicyclo[3.1.1]heptane Scaffold vs. Parent Pyridine Ring

Incorporation of the 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatadine in place of the pyridine ring increased aqueous solubility from 29 μM (Rupatadine free base) to 365 μM (compound 52 free base), a >12.6-fold improvement [1]. This direct head-to-head comparison demonstrates the solubility advantage conferred by the saturated azabicyclo scaffold when replacing a pyridine ring. By class-level inference, the same scaffold embedded in 3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol is expected to confer enhanced aqueous solubility relative to analogous compounds bearing the parent aminopyridine without the bicyclic core.

Bioisostere Solubility Drug design

Metabolic Stability Improvement: 3-Azabicyclo[3.1.1]heptane Scaffold Dramatically Reduces Human Liver Microsomal Clearance

In human liver microsome assays, the 3-azabicyclo[3.1.1]heptane analogue of Rupatadine (compound 52) exhibited an intrinsic clearance (CLint) of 47 μL min⁻¹ mg⁻¹, compared with 517 μL min⁻¹ mg⁻¹ for Rupatadine—an 11-fold reduction in clearance [1]. Correspondingly, the half-life (t₁/₂) increased from 3.2 min (Rupatadine) to 35.7 min (52), a >11-fold prolongation [1]. By class-level inference, 3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol, which contains the identical saturated scaffold, is expected to provide substantially improved metabolic stability relative to compounds that retain the oxidation-prone pyridine ring. This property is critical for achieving adequate in vivo exposure in preclinical studies.

Metabolic stability Microsomal clearance Half-life

Lipophilicity Control: Experimental logD Reduction with the 3-Azabicyclo[3.1.1]heptane Scaffold Relative to Pyridine

Replacement of the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold (compound 52) reduced the experimental logD from >4.5 (Rupatadine) to 3.8 (52) while leaving calculated clogP essentially unchanged (5.1 vs 5.2) [1]. This >0.7 log unit decrease in measured lipophilicity is significant because it indicates that the saturated scaffold reduces non-specific hydrophobic interactions without altering the predicted permeability-driving partition coefficient. By class-level inference, 3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol is expected to show a similarly favorable reduction in experimental lipophilicity relative to pyridine-based analogs, an attribute linked to lower promiscuity, reduced off-target binding, and improved developability profiles.

Lipophilicity logD Drug-likeness

5-Amino vs. 3-Amino Regioisomer: Critical Impact on Kinase Hinge-Binding Vector Presentation

The 5-amino substitution pattern on the pyridine ring in 3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098130-86-8) presents the primary amine at a position meta to the azabicyclo attachment point, whereas the 3-amino regioisomer (CAS 2098090-01-6) places the amine ortho to the attachment point, creating a sterically hindered environment adjacent to the bicyclic scaffold . Published crystallographic analyses of kinase–inhibitor complexes reveal that 2-aminopyridine and 2,5-diaminopyridine hinge-binding motifs rely on specific hydrogen-bond donor–acceptor geometries with the backbone carbonyl and NH of the hinge residue [1]. The 5-amino regioisomer retains the canonical 2-aminopyridine hinge-binding motif (the pyridine N and the adjacent NH₂) while adding a second distal NH₂ at the 5-position for auxiliary interactions; in contrast, the 3-amino regioisomer disrupts the 2-aminopyridine motif and introduces steric clash with the azabicyclo ring, potentially abrogating hinge engagement. Although direct comparative IC₅₀ data for these exact regioisomers against a specific kinase panel are not publicly available, the well-established SAR of aminopyridine kinase inhibitors supports the 5-amino substitution as the preferred vector for hinge-directed programs .

Kinase inhibitor Hinge binder Regioisomer SAR

Crystallographic Geometry Match: 3-Azabicyclo[3.1.1]heptane Core Faithfully Mimics Pyridine Spatial Parameters

X-ray crystallographic analysis of 3-azabicyclo[3.1.1]heptane derivatives (3a·HCl, 11a·HCl, 15a·HCl) and a substituted pyridine reference (50·HCl) demonstrated near-identical geometric parameters between the saturated core and the aromatic ring [1]. The angle ϕ between bridgehead substituents was 124–126° for the azabicyclo scaffold versus 125° for the pyridine ring—a difference of ≤2° [2]. The inter-substituent distance r was 4.79–4.81 Å for the azabicyclo compounds versus 5.06 Å for pyridine, a difference of only ~0.25 Å [2]. This close geometric resemblance confirms that the 3-azabicyclo[3.1.1]heptane core authentically recapitulates the spatial presentation of substituents found in meta-substituted pyridines, providing a structurally validated basis for scaffold hopping without distorting the intended pharmacophore geometry.

Bioisostere X-ray crystallography Geometry

Synthetic Versatility: The Bridgehead 6-Hydroxyl Group as a Chiral Derivatization Handle Absent in Simple Aminopyridines

3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol contains a secondary alcohol at the 6-position of the bicyclic framework, which is absent in simple 5-aminopyridine building blocks and in many other azabicyclo scaffolds lacking bridgehead functionalization . This hydroxyl group provides a chiral center (the compound is chiral, with defined stereochemistry at the 6-position) that can serve as a handle for further diversification—including esterification, etherification, oxidation to the ketone, or sulfonation—without modifying the aminopyridine pharmacophore [1]. In contrast, the parent 3-azabicyclo[3.1.1]heptane scaffold (CAS 2864425) and simpler 3-azabicyclo[3.1.1]heptan-6-ol (CAS 1389264-28-1) lack the aminopyridine substituent, and standard 5-aminopyridine building blocks lack the saturated bicyclic core. This dual functionalization (aminopyridine + bridgehead alcohol) enables chemists to independently optimize two vectors in parallel, a significant advantage for library synthesis and structure–activity relationship exploration.

Chiral building block Derivatization Scaffold

Optimal Scientific and Industrial Deployment Scenarios for 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol


Kinase-Focused Fragment and Lead-Like Library Synthesis Requiring Validated Hinge-Binding Motifs

In kinase drug discovery programs where the 2-aminopyridine motif is a privileged hinge-binding pharmacophore, 3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol provides a direct entry to compounds that maintain the canonical 2-aminopyridine donor–acceptor hydrogen-bond pattern while embedding the kinase-targeting group within a saturated, solubility-enhancing scaffold . Based on class-level evidence, library members derived from this building block are expected to exhibit >10-fold higher aqueous solubility (365 μM vs 29 μM for scaffold-matched pyridine analog) [1], >11-fold greater human liver microsomal stability (t₁/₂ 35.7 min vs 3.2 min) [1], and >0.7 log unit lower experimental lipophilicity [1] compared with analogous pyridine-based library members. The free 5-NH₂ and bridgehead 6-OH provide two orthogonal diversification points for parallel library synthesis, enabling rapid exploration of kinase selectivity space. Use of the correct 5-amino regioisomer (CAS 2098130-86-8) rather than the 3-amino regioisomer (CAS 2098090-01-6) ensures that the 2-aminopyridine hinge-binding motif is preserved [2].

Scaffold-Hopping from Pyridine-Containing Lead Series to Improve Developability Profiles

For lead series built around a meta-substituted pyridine core that suffer from poor solubility, rapid metabolic clearance, or excessive lipophilicity, 3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol offers a scaffold-hopping opportunity validated by direct crystallographic evidence of geometric fidelity (Δϕ ≤ 2°, Δr ≈ 0.25 Å versus pyridine) . The saturated bicyclic core preserves the three-dimensional pharmacophore geometry of the parent pyridine while simultaneously addressing the three most common developability liabilities: solubility (12.6-fold improvement demonstrated for the scaffold in a drug context) [1], metabolic stability (11-fold CLint reduction) [1], and lipophilicity-driven promiscuity (>0.7 logD reduction) [1]. Procurement of this specific amino-substituted variant enables the scaffold hop without losing the amine functionality, which frequently serves as a critical solubility-enhancing or target-engaging element in the original lead.

Synthesis of Chiral, sp³-Enriched CNS-Penetrant Candidates via Dual-Vector Derivatization

The combination of a saturated bicyclic scaffold (high fraction sp³, Fsp³) with a free primary amine and a chiral bridgehead alcohol makes this building block particularly suited for central nervous system (CNS) drug discovery programs that prioritize three-dimensionality, reduced aromatic ring count, and low lipophilicity . The 3-azabicyclo[3.1.1]heptane core itself has been shown to reduce experimental logD by >0.7 units while maintaining clogP [1], a property associated with improved CNS penetration and reduced P-glycoprotein efflux. The 6-OH group provides a stereochemically defined handle for introducing additional CNS-favorable functionality (e.g., polar groups that enhance brain exposure without increasing molecular weight), while the 5-amino group can be elaborated independently to tune target affinity. The inherent chirality of the scaffold also enables enantioselective synthesis of stereochemically pure candidates—an increasingly important requirement for CNS IND filings.

JAK Kinase Inhibitor Fragment Elaboration and Selectivity Profiling

Based on literature precedent identifying this compound's utility as a Janus Kinase (JAK) inhibitor building block , 3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol is well-suited for fragment growth and lead optimization campaigns targeting the JAK family (JAK1, JAK2, JAK3, TYK2). The 5-aminopyridin-2-yl motif has been crystallographically characterized in JAK2 kinase domain complexes [1] and is a recognized element of ATP-competitive JAK inhibitors. The saturated azabicyclo scaffold, as demonstrated in the Rupatadine case study, provides the developability gains (solubility, stability, lipophilicity control) that are often required to advance JAK inhibitors beyond the hit stage, where many potent aminopyridine fragments fail due to poor physicochemical properties [2]. The bridgehead OH additionally provides a vector directed toward the solvent-exposed region of the kinase active site, enabling introduction of selectivity-conferring groups without compromising hinge binding.

Quote Request

Request a Quote for 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.